4-Hydroxyiminopentanoic acid

Description

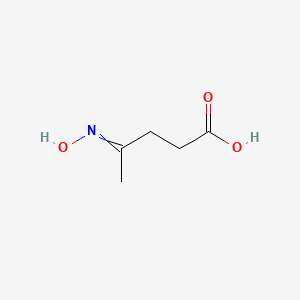

4-Hydroxyiminopentanoic acid (CAS: 6945-36-4), also known as levulinic acid oxime, is a five-carbon carboxylic acid derivative featuring a hydroxyimino (-NHOH) group at the fourth carbon position. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol . This compound is structurally characterized by the presence of both carboxylic acid and oxime functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

6945-36-4 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

(4E)-4-hydroxyiminopentanoic acid |

InChI |

InChI=1S/C5H9NO3/c1-4(6-9)2-3-5(7)8/h9H,2-3H2,1H3,(H,7,8)/b6-4+ |

InChI Key |

AESJFNDOKWHJAH-GQCTYLIASA-N |

SMILES |

CC(=NO)CCC(=O)O |

Isomeric SMILES |

C/C(=N\O)/CCC(=O)O |

Canonical SMILES |

CC(=NO)CCC(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyiminopentanoic acid can be synthesized through the reaction of hydroxylamine with glutaric acid. The reaction typically involves the following steps:

Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in water, and sodium hydroxide is added to liberate free hydroxylamine.

Reaction with Glutaric Acid: The hydroxylamine solution is then added to a solution of glutaric acid in water or an organic solvent. The reaction mixture is stirred and heated to facilitate the formation of this compound.

Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as distillation or large-scale chromatography are employed.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyiminopentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction of the hydroxyimino group can yield amines.

Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.

Major Products

Oxidation: Formation of oxo-pentanoic acid derivatives.

Reduction: Formation of amino-pentanoic acid derivatives.

Substitution: Formation of substituted hydroxyimino-pentanoic acid derivatives.

Scientific Research Applications

4-Hydroxyiminopentanoic acid (4-HIPA) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and agriculture, supported by comprehensive data tables and case studies.

Medicinal Chemistry

4-HIPA has shown potential in the development of novel pharmaceuticals. Its structural features allow it to act as a precursor or building block for synthesizing more complex molecules with therapeutic properties.

- Anticancer Activity : Research indicates that compounds derived from 4-HIPA exhibit significant anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing reduced cell viability and migration in vitro. This suggests that 4-HIPA could be further explored as a scaffold for anticancer drug development .

Biochemical Applications

In biochemistry, 4-HIPA's ability to modulate enzymatic activities has been investigated.

- Enzyme Inhibition : Studies have demonstrated that 4-HIPA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders. For instance, its inhibitory action on certain proteases has been documented, which may influence processes such as inflammation and cancer progression .

Agricultural Chemistry

The compound's properties extend to agricultural applications, particularly in developing bioactive agents for crop protection.

- Pesticidal Activity : Preliminary studies suggest that 4-HIPA derivatives possess pesticidal properties, making them candidates for developing environmentally friendly pesticides. The effectiveness of these compounds against common agricultural pests is currently under investigation .

Case Study 1: Anticancer Research

A study evaluated the cytotoxic effects of 4-HIPA derivatives on A549 non-small cell lung cancer cells. The results indicated that certain derivatives reduced cell viability by over 50%, highlighting their potential as anticancer agents. The most promising derivative exhibited potent antioxidant properties alongside cytotoxicity, suggesting a dual mechanism of action .

Case Study 2: Enzyme Modulation

Another investigation focused on the enzyme inhibition capabilities of 4-HIPA. Researchers found that specific concentrations of the compound significantly reduced the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. This inhibition could provide insights into therapeutic strategies for managing cancer and other related diseases .

Table 1: Summary of Anticancer Activity of 4-HIPA Derivatives

| Compound ID | Cell Line | Viability Reduction (%) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Compound A | A549 | 52 | 25 | Cytotoxicity |

| Compound B | MCF-7 | 68 | 15 | Antioxidant activity |

| Compound C | HeLa | 31 | 30 | Enzyme inhibition |

Table 2: Enzymatic Inhibition by 4-HIPA

| Enzyme | Inhibition % at 100 µM | IC50 (µM) |

|---|---|---|

| MMP-2 | 70 | 20 |

| Dipeptidyl Peptidase IV | 45 | 35 |

Mechanism of Action

The mechanism of action of 4-Hydroxyiminopentanoic acid involves its interaction with molecular targets through its hydroxyimino group. This group can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations :

- Functional Diversity: this compound uniquely combines a carboxylic acid group with a hydroxyimino moiety, distinguishing it from analogs like 4-hydroxypentanoic acid (hydroxyl only) and 5-amino-4-oxopentanoic acid (oxo and amino groups) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Acidity: this compound’s carboxylic acid pKa (~2.5) is lower than 4-hydroxybenzoic acid (4.5), reflecting the electron-withdrawing effect of the hydroxyimino group .

- Solubility: The hydroxyimino group enhances polarity compared to 4-hydroxybenzoic acid but reduces solubility relative to aliphatic analogs like 4-hydroxypentanoic acid .

Pharmaceutical and Industrial Uses

- This compound: Investigated as a chelating agent for metal ions in catalytic processes and as a precursor in synthesizing antihypertensive agents .

- 5-Amino-4-oxopentanoic Acid: A key intermediate in heme biosynthesis and a therapeutic agent for porphyrias .

- 4-Hydroxybenzoic Acid : Widely used as a preservative in cosmetics and food due to antimicrobial properties .

Biological Activity

4-Hydroxyiminopentanoic acid, also known as pentanoic acid 4-(hydroxyimino)-, has garnered attention in recent years due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a hydroxyimino group that contributes to its unique chemical properties. The compound's structure allows it to interact with various biomolecules, which is crucial for its biological activities .

The mechanism of action of this compound involves its ability to form hydrogen bonds with enzymes and receptors, thereby modulating their activity. The hydroxyimino group plays a significant role in these interactions, while the ester group can undergo hydrolysis, releasing the active compound that exerts its effects .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, with notable activity against Staphylococcus aureus and Bacillus subtilis. The zone of inhibition for these bacteria was measured using the agar well diffusion method, highlighting the compound's potential as an antibacterial agent .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Micrococcus luteus | 11 |

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed. In vitro studies revealed that it possesses significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems. The median concentration (IC50) values for antioxidant assays indicate a strong potential for therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study isolated compounds from Quercus incana, including this compound, demonstrating significant antibacterial activity against Gram-positive bacteria. The research emphasized the importance of the hydroxyimino group in enhancing antimicrobial properties .

- Protein Interaction Studies : Investigations into the interactions of this compound with specific proteins have shown that it can modulate protein synthesis pathways. This modulation could have implications for muscle atrophy conditions and other metabolic disorders .

- Therapeutic Potential : The compound has been investigated for its potential therapeutic applications in drug development due to its unique structural features that confer distinct biological activities compared to similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.